

The Glass Transition Temperature of PLGA Copolymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: *B1216819*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Glass Transition Temperature (Tg) of PLGA

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible copolymer in the pharmaceutical and biomedical fields, particularly in the development of drug delivery systems.^{[1][2]} A critical physicochemical property governing the behavior and performance of PLGA-based formulations is its glass transition temperature (Tg). The Tg is the reversible temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.^[3] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain mobility.

For drug delivery applications, the Tg of PLGA is of paramount importance as it influences the polymer's mechanical properties, degradation rate, and drug release kinetics.^{[4][5]} Formulations with a Tg below physiological temperature (37°C) will be in a rubbery state, potentially leading to faster drug release, while those with a Tg above this temperature will be in a glassy state, offering a more controlled and sustained release profile. Therefore, a thorough understanding and precise control of the Tg are crucial for the rational design of PLGA-based drug delivery systems with desired therapeutic outcomes.

Factors Influencing the Glass Transition Temperature of PLGA

The glass transition temperature of PLGA is not a fixed value but is influenced by several intrinsic and extrinsic factors. A comprehensive understanding of these factors is essential for tailoring the properties of PLGA for specific applications.

Lactide-to-Glycolide (LA:GA) Ratio

The molar ratio of the lactide (LA) to glycolide (GA) monomers is a primary determinant of the Tg of the PLGA copolymer. Generally, as the lactide content increases, the Tg of the PLGA also increases.^[3] This is attributed to the presence of the methyl group in the lactide unit, which hinders chain rotation and increases the rigidity of the polymer backbone.

LA:GA Ratio	Glass Transition Temperature (°C)
50:50	45-50
65:35	45-50
75:25	50-55
85:15	50-55
100:0 (PLA)	33-46

Table 1: Glass Transition Temperature Ranges of PLGA Copolymers with Varying LA:GA Ratios. Note that these are typical ranges and the actual Tg can vary based on other factors such as molecular weight and end-group chemistry.^{[6][7]}

Molecular Weight

The molecular weight of the PLGA copolymer also has a significant impact on its Tg. As the molecular weight increases, the Tg tends to increase.^[4] This is because longer polymer chains have fewer chain ends per unit volume. Chain ends have greater mobility and contribute to a higher free volume, thus a lower Tg. With increasing molecular weight, the contribution of chain ends decreases, leading to a more rigid polymer with a higher Tg.^[4]

Molecular Weight (g/mol)	Glass Transition Temperature (°C)
8,000	42.17
110,000	52.62
15,000 (75:25 LA:GA)	42.2 ± 0.1
20,000 (75:25 LA:GA)	42.7 ± 0.1

Table 2: Effect of Molecular Weight on the Glass Transition Temperature of PLGA.[\[4\]](#)[\[6\]](#)

End-Group Chemistry

The chemical nature of the end groups of the PLGA polymer chains can influence the copolymer's hydrophilicity and, consequently, its Tg. PLGA can be synthesized with either a free carboxylic acid end group or an ester end group.

- Acid-terminated PLGA: The carboxylic acid end groups are more hydrophilic, leading to a higher water uptake.[\[8\]](#) This absorbed water can act as a plasticizer, increasing the free volume between polymer chains and thus lowering the Tg.
- Ester-terminated PLGA: Ester end groups are more hydrophobic, resulting in lower water absorption and consequently a less pronounced plasticizing effect.[\[8\]](#) This generally leads to a slightly higher Tg compared to their acid-terminated counterparts of similar molecular weight and composition.[\[9\]](#)

End Group	Effect on Hydrophilicity	General Effect on Tg
Carboxylic Acid	More Hydrophilic	Tends to decrease Tg
Ester	More Hydrophobic	Tends to be higher than acid-terminated

Table 3: Influence of End-Group Chemistry on the Properties and Tg of PLGA.[\[8\]](#)[\[9\]](#)

Experimental Determination of Tg

Several thermal analysis techniques are employed to experimentally determine the glass transition temperature of PLGA. Differential Scanning Calorimetry (DSC) is the most common method, while Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) provide complementary information.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Experimental Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the PLGA sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
- Thermal Program:
 - Equilibrate the sample at a temperature below the expected Tg (e.g., 20°C).
 - Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature above the expected Tg (e.g., 100°C).[10]
 - Hold the sample at this temperature for a few minutes to erase any prior thermal history.
 - Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
 - Perform a second heating scan at the same heating rate.
- Data Analysis: The glass transition temperature is typically determined from the second heating scan as the midpoint of the step change in the heat flow curve, according to ASTM D3418.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not a primary technique for Tg determination, it is crucial for assessing the thermal stability of the polymer and identifying the temperature range for other thermal analyses.

Experimental Protocol:

- Sample Preparation: Place 5-10 mg of the PLGA sample into a TGA pan (e.g., platinum or alumina).[11]
- Instrument Setup:
 - Tare the balance.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]
- Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[12]
- Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature of the polymer.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, frequency, and time by applying an oscillatory force. The glass transition is associated with a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta.[13]

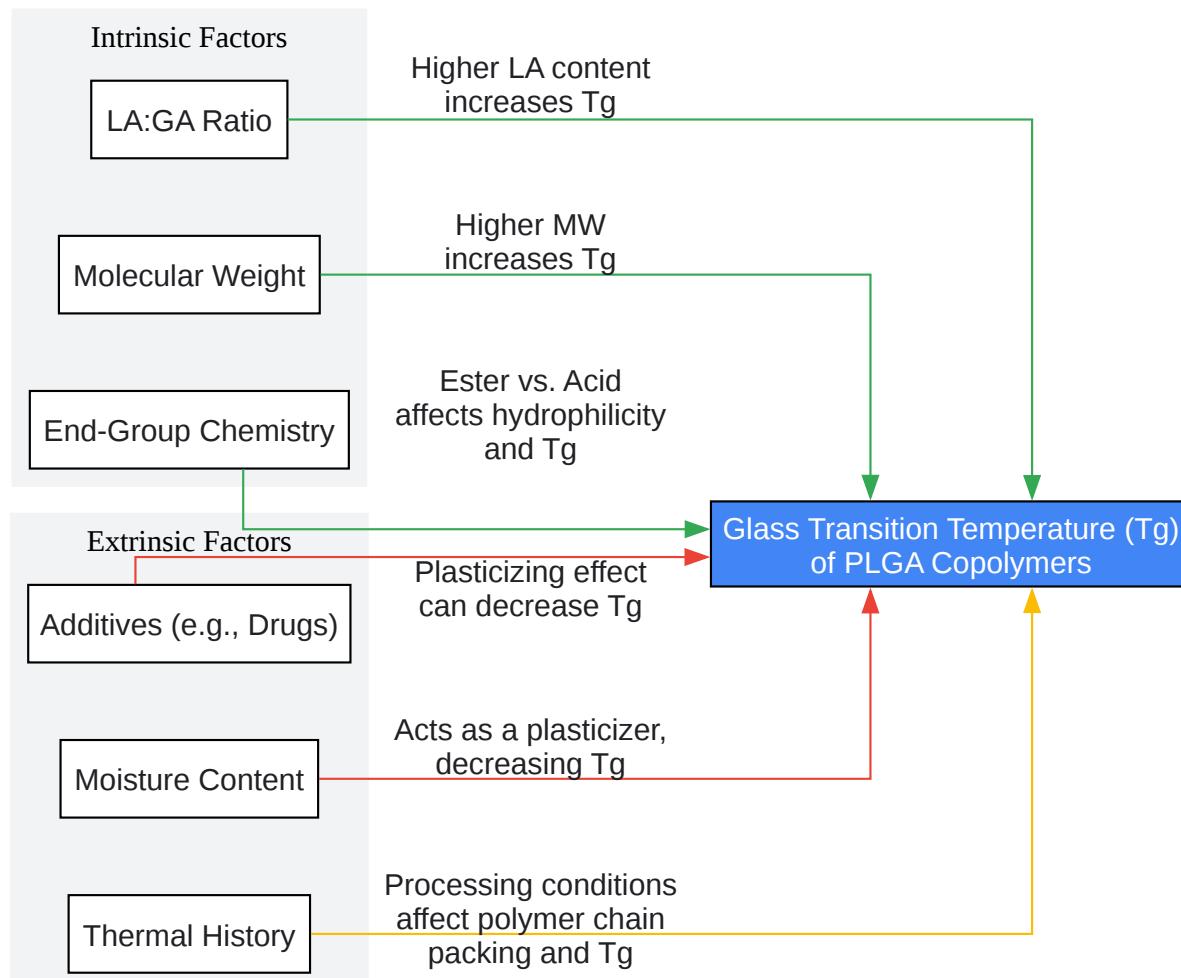
Experimental Protocol:

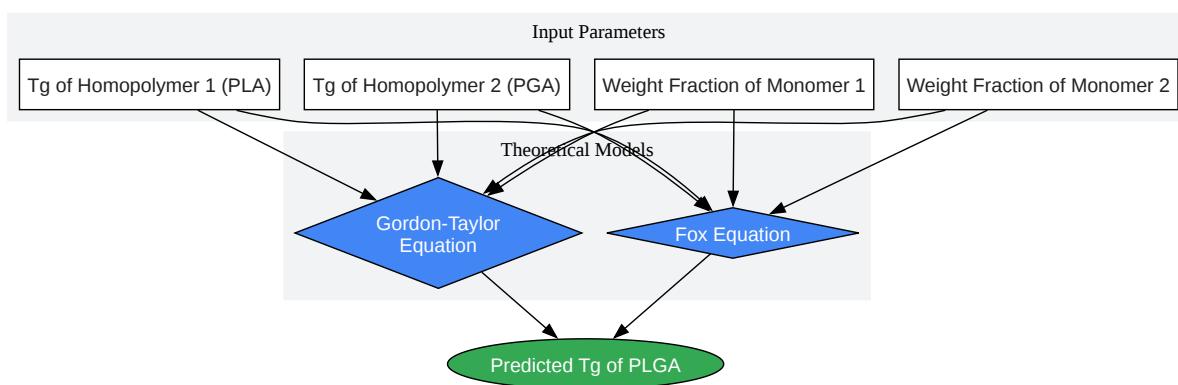
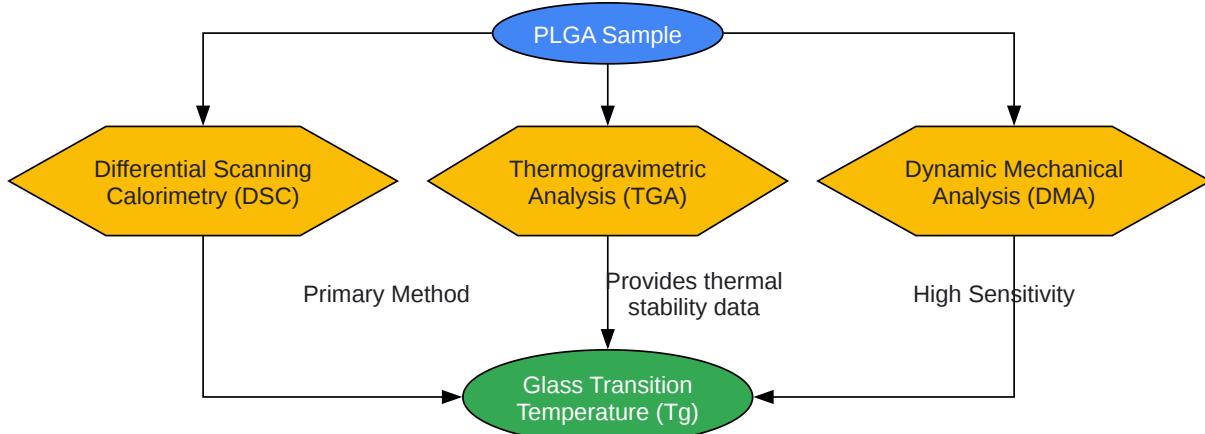
- Sample Preparation: Prepare a rectangular sample of the PLGA with defined dimensions (e.g., as per ASTM D7028).[14]
- Instrument Setup:
 - Mount the sample in the appropriate clamp (e.g., single cantilever or three-point bending).

- Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).[14]
- Thermal Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 5°C/min).[14]
- Data Analysis: The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve. The peak of the tan delta is a commonly reported value for Tg by DMA.[13]

Theoretical Prediction of Tg

Mathematical models can be used to predict the glass transition temperature of copolymers based on the properties of the constituent homopolymers. The Gordon-Taylor and Fox equations are two commonly used models for PLGA.


Gordon-Taylor Equation



The Gordon-Taylor equation relates the Tg of a random copolymer to the weight fractions and Tgs of the individual homopolymers. It assumes that the free volumes of the components are additive.

Fox Equation

The Fox equation is another empirical model used to predict the Tg of a copolymer blend. It is a simpler model that also relates the Tg of the copolymer to the weight fractions and Tgs of the homopolymers.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. polylactide.com [polylactide.com]
- 4. Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. polylactide.com [polylactide.com]
- 9. The Design of Poly(lactide-co-glycolide) Nanocarriers for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. scribd.com [scribd.com]
- 13. madisongroup.com [madisongroup.com]
- 14. matestlabs.com [matestlabs.com]
- To cite this document: BenchChem. [The Glass Transition Temperature of PLGA Copolymers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216819#glass-transition-temperature-of-plga-copolymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com